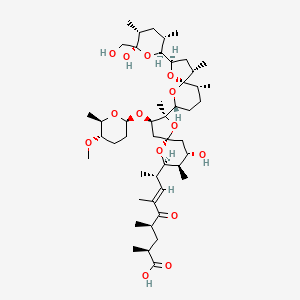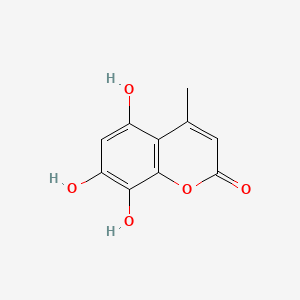
Endusamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endusamycin is a natural product found in Streptomyces hygroscopicus with data available.
Aplicaciones Científicas De Investigación
Pharmacology and Efficacy in Veterinary Medicine Endusamycin, known as an endectocide (part of the avermectins/mibemycins family), plays a significant role in veterinary medicine, especially for controlling livestock nematodes. The pharmacokinetic parameters, including absorption and elimination of endectocides, vary notably in goats compared to sheep or cattle. Factors like administration route, drug formulation, nutrition, parasitism, physiological status, and fat tissue amount can influence the drug's behavior in the organism. Precise dose rates determination for each species is crucial for optimal activity against nematodes, particularly those in the small intestine. This understanding is pivotal for improving the use of anthelmintic families in goats and establishing deworming practices that minimize the risk of nematode resistance development (Lespine et al., 2012).
Propiedades
Número CAS |
100242-41-9 |
|---|---|
Nombre del producto |
Endusamycin |
Fórmula molecular |
C47H78O14 |
Peso molecular |
867.127 |
Nombre IUPAC |
(E,2S,4R,8S)-8-[(2S,3R,5S,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-32(9)34(49)21-45(59-41)22-38(56-39-16-14-35(54-12)33(10)55-39)44(11,61-45)37-15-13-29(6)47(58-37)31(8)20-36(57-47)42-27(4)19-30(7)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27+,28+,29-,30-,31+,32-,33-,34+,35+,36-,37-,38-,39+,41-,42+,44-,45+,46+,47-/m1/s1 |
Clave InChI |
IXZQKHXEQYZXTP-RATZTJMHSA-N |
SMILES |
CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(C(CC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)OC6CCC(C(O6)C)OC)C |
Sinónimos |
endusamycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropa[cd]pentalene, 1,2-dichloro-1,2,2a,2b,4a,4b-hexahydro-, (1-alpha-,2-ba-,2a-alpha-,2b-alpha](/img/no-structure.png)
![2H-[1,3]Thiazolo[5,4-g][1,4]benzoxazine](/img/structure/B564134.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B564135.png)

![5,8-Dihydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B564139.png)


![Hexahydropyrazino[1,2-c][1,3]thiazin-2(6H)-amine](/img/structure/B564150.png)


![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)
![[1,1-Biphenyl]-3-ol,4,6-dimethoxy-](/img/structure/B564155.png)